AB-CHMINACA, formally known as N-(1-carbamoyl-2-methyl-propyl)-1-(cyclohexylmethyl)indazole-3-carboxamide, is a synthetic cannabinoid that has garnered attention for its potent effects and structural similarity to other synthetic cannabinoids such as MMB-CHMINACA and ADB-CHMINACA. First identified in 2014, AB-CHMINACA has been associated with various toxicology cases and is classified under the new psychoactive substances category, specifically as a synthetic cannabinoid receptor agonist .
The compound was initially reported to the European Monitoring Centre for Drugs and Drug Addiction in 2014 and has been detected in various drug materials, particularly in Georgia, USA. Recent analyses have confirmed its presence in toxicology samples collected from multiple sources, including the Georgia Poison Center and local correctional facilities .
AB-CHMINACA is classified as a synthetic cannabinoid, which are compounds designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. These substances often target the same cannabinoid receptors in the brain but can lead to different and sometimes more severe effects compared to natural cannabinoids .
The synthesis of AB-CHMINACA typically involves several chemical reactions that construct its complex molecular structure. The primary method involves the reaction of indazole derivatives with various alkylating agents to introduce the cyclohexylmethyl group and carbamoyl functionalities.
Specific synthetic routes may include:
These methods require careful control of reaction conditions (temperature, solvent choice) to optimize yield and purity of the final product .
The molecular formula for AB-CHMINACA is C20H28N4O2, with a molecular weight of approximately 356.5 g/mol. Its structure features an indazole core linked to a cyclohexylmethyl group and a carbamoyl moiety, contributing to its activity as a cannabinoid receptor agonist.
AB-CHMINACA participates in various chemical reactions typical of synthetic cannabinoids:
Detection methods for AB-CHMINACA include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are essential for identifying both the parent compound and its metabolites in biological samples .
AB-CHMINACA acts primarily as an agonist at the cannabinoid receptor type 1 (CB1), which is predominantly found in the brain. Its binding affinity to CB1 receptors leads to psychoactive effects similar to those produced by delta-9-tetrahydrocannabinol.
The effective concentration (EC50) for AB-CHMINACA at CB1 receptors is reported to be approximately 7.4 nM, indicating its high potency relative to other cannabinoids .
AB-CHMINACA is typically found as a white crystalline powder. It exhibits low solubility in water but is soluble in organic solvents like methanol and ethanol.
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) are used for characterization .
AB-CHMINACA has been primarily studied within forensic toxicology for its presence in drug-related cases. Its detection methods are critical for understanding its prevalence in herbal smoking products and assessing its impact on public health.
Additionally, research into its pharmacological effects contributes to a broader understanding of synthetic cannabinoids' mechanisms and potential therapeutic applications or risks associated with their use .
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0